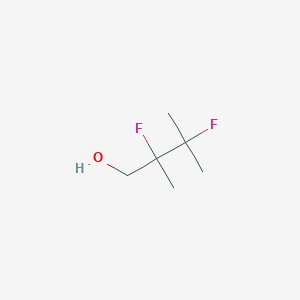

2,3-Difluoro-2,3-dimethylbutan-1-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

2,3-difluoro-2,3-dimethylbutan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12F2O/c1-5(2,7)6(3,8)4-9/h9H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIVQBCHNJVXEPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(C)(CO)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12F2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,3 Difluoro 2,3 Dimethylbutan 1 Ol and Its Stereoisomers

Strategic Retrosynthesis and Precursor Identification for 2,3-Difluoro-2,3-dimethylbutan-1-ol

A successful synthesis of this compound hinges on a robust retrosynthetic analysis that identifies plausible precursors and key bond formations. The core of the molecule is the sterically congested 2,3-difluoro-2,3-dimethylbutane (B14703813) framework. The primary alcohol offers a handle for further synthetic manipulation or can be carried through the synthesis from a suitable starting material.

Approaches to Construct the 2,3-Difluorinated Butane (B89635) Skeleton

The introduction of two fluorine atoms at adjacent, non-bridgehead tertiary carbon atoms is the principal synthetic hurdle. Several strategies can be envisioned for constructing this challenging motif.

One potential, albeit hypothetical, route involves the double deoxyfluorination of a corresponding triol precursor, 2,3-dimethylbutane-1,2,3-triol. This approach would require a two-step transformation, converting the secondary and tertiary hydroxyl groups into carbon-fluorine bonds.

The conversion of alcohols to alkyl fluorides is a cornerstone of organofluorine chemistry, with reagents such as diethylaminosulfur trifluoride (DAST) being widely used. nih.gov For sterically hindered tertiary alcohols, where traditional SN2-type reactions are disfavored, alternative methods have been developed. These include photoredox-catalyzed approaches using an iridium photocatalyst and Selectfluor®, which proceed via radical intermediates and are effective for fluorinating tertiary alcohols. scientificupdate.commdpi.comnih.gov A recently developed method employs a phosphorus triamide for base-free alcohol activation coupled with a triarylborane catalyst for fluoride (B91410) shuttling, which has shown success with tertiary alcohols. organic-chemistry.orgnih.gov

However, applying these methods to a vicinal di-tertiary system like the hypothetical triol presents significant challenges:

Steric Hindrance: The extreme steric congestion around the C2 and C3 carbons would likely impede the approach of the fluorinating reagent, potentially requiring harsh reaction conditions and leading to low yields.

Side Reactions: Elimination reactions to form alkenes are a common side pathway in the deoxyfluorination of tertiary alcohols.

Stereocontrol: Achieving high diastereoselectivity in the sequential fluorination of two adjacent stereocenters would be difficult, likely resulting in a mixture of diastereomers.

A more direct and synthetically viable approach is the vicinal difluorination of an alkene precursor. The tetrasubstituted alkene, 2,3-dimethylbut-2-en-1-ol (B3380457), represents an ideal starting point as it contains the complete carbon skeleton and the required primary hydroxyl group. uni.lunih.gov The key transformation is the addition of two fluorine atoms across the double bond.

Direct difluorination of alkenes can be achieved with various reagents, though it presents challenges. nih.gov Traditional methods using elemental fluorine (F₂) are often too reactive and lack selectivity. Modern methods offer more control:

Hypervalent Iodine Catalysis: A catalytic approach using an aryl iodide catalyst in conjunction with a nucleophilic fluoride source (like HF-pyridine) and an oxidant (like mCPBA) has been shown to effect the 1,2-difluorination of a range of alkenes, including tetrasubstituted ones. nih.gov

Electrophilic Fluorinating Reagents: Reagents like Selectfluor® can be used for the oxidative difluorination of alkenes. researchgate.net Electrochemical methods that generate hypervalent iodine species in situ have also proven effective for a wide substrate scope. researchgate.net

The primary alcohol in the 2,3-dimethylbut-2-en-1-ol precursor would likely require protection (e.g., as a silyl (B83357) ether or benzyl (B1604629) ether) to prevent side reactions with the electrophilic or oxidative reagents used in the fluorination step. beilstein-journals.org The stereochemical outcome of the addition (syn- or anti-difluorination) would depend heavily on the chosen method and the reaction mechanism. researchgate.net

| Method | Fluorine Source(s) | Key Features | Potential Challenges |

|---|---|---|---|

| Aryl Iodide Catalysis | HF-Pyridine (nucleophilic) + mCPBA (oxidant) | Catalytic, good for various substitution patterns including tetrasubstituted alkenes. nih.gov | Requires protection of hydroxyl group; diastereoselectivity can be variable. |

| Electrophilic Fluorination | Selectfluor® or other F+ sources | Direct addition of two fluorine atoms. researchgate.net | Can be highly reactive; potential for skeletal rearrangements; requires hydroxyl protection. |

| Electrochemical Synthesis | HF-salts + Aryl Iodide | Wide substrate scope, can avoid oxidative decomposition of sensitive substrates. researchgate.net | Requires specialized equipment; optimization of electrochemical conditions needed. |

The construction of the C(sp³)-F bond at a sterically hindered tertiary center is a recurring theme in synthetic organofluorine chemistry. mdpi.comnih.gov The target molecule contains two such centers, making this challenge paramount. The difficulty arises from the steric bulk hindering the approach of fluorinating reagents and the high energy of potential carbocation intermediates, which can lead to competing elimination pathways.

Recent advancements provide powerful tools to overcome these obstacles:

Radical Fluorination: Photoredox catalysis has emerged as a mild and effective method for generating tertiary alkyl radicals from precursors like activated alcohols (e.g., oxalates), which are then trapped by an electrophilic fluorine source like Selectfluor®. scientificupdate.comnih.gov This approach is tolerant of significant steric hindrance. nih.gov

Deoxyfluorination via Nonbasic Activation: A novel system using a specific phosphorus triamide avoids the need for a base in alcohol activation, suppressing elimination side reactions. This method, coupled with a fluoride shuttle catalyst, has proven effective for the stereospecific deoxyfluorination of tertiary alcohols with inversion of configuration. organic-chemistry.orgnih.gov

These modern methods highlight a shift from traditional Sₙ1/Sₙ2-type reactions towards radical-mediated or advanced catalytic processes to successfully install fluorine at highly congested positions.

Introduction and Manipulation of the Primary Hydroxyl Functionality

The primary alcohol group (-CH₂OH) in the target molecule can be incorporated using two main strategies:

Carry-Through Approach: The most straightforward strategy involves starting with a precursor that already contains the hydroxyl group, such as 2,3-dimethylbut-2-en-1-ol. In this case, the alcohol must be protected during the fluorination steps to prevent its reaction. Common protecting groups like benzyl (Bn) or tert-butyldimethylsilyl (TBDMS) ethers are suitable. The protecting group is then removed in the final step of the synthesis. This approach was successfully used in the synthesis of 2,3-difluorobutane-1,4-diol diastereomers, where benzyl groups were employed to protect the primary alcohols during deoxyfluorination. beilstein-journals.org

Late-Stage Introduction: An alternative involves introducing the hydroxyl group after the difluorinated core has been assembled. This could start from a precursor like 2,3-dimethylbut-2-ene. After vicinal difluorination to 2,3-difluoro-2,3-dimethylbutane, a C-H bond on one of the four methyl groups would need to be selectively functionalized, for example, via radical halogenation followed by nucleophilic substitution with a hydroxide (B78521) equivalent (e.g., acetate (B1210297) followed by hydrolysis). This route is generally less efficient due to the challenges of selectively functionalizing an unactivated C(sp³)-H bond in the presence of other methyl groups.

Development and Optimization of Reaction Protocols

Optimizing the synthesis of this compound would focus on the most promising route: the vicinal difluorination of a protected 2,3-dimethylbut-2-en-1-ol. Key parameters for optimization would include the choice of fluorinating agent, solvent, reaction temperature, and catalyst system to maximize the yield and, crucially, the diastereoselectivity of the difluorination step.

A systematic screening of conditions would be necessary. For instance, using the aryl iodide-catalyzed method, different iodine-based catalysts and oxidants could be tested. For electrophilic fluorination, various F⁺ reagents (e.g., Selectfluor®, N-Fluorobenzenesulfonimide (NFSI)) would be evaluated in a range of solvents to fine-tune the reaction's outcome. The choice of protecting group for the primary alcohol is also critical, as it can influence the steric environment and reactivity of the alkene.

| Parameter | Variables to Screen | Goal |

|---|---|---|

| Fluorinating System | Selectfluor®, NFSI, Aryl Iodide/mCPBA/HF-Pyridine | Improve yield and diastereoselectivity. |

| Solvent | Acetonitrile, Dichloromethane, THF, Ether | Enhance reagent solubility and modulate reactivity. |

| Temperature | -78 °C to Room Temperature | Control reaction rate and minimize side reactions (e.g., elimination). |

| Protecting Group (PG) | Benzyl (Bn), TBDMS, Acetyl (Ac) | Ensure stability during fluorination and allow for clean deprotection. |

Ultimately, a successful and optimized protocol would provide reliable access to this compound, a valuable building block for creating more complex molecules where the unique conformational and electronic properties of the vicinal difluoro motif can be exploited.

Evaluation of Fluorinating Reagents and Conditions for 2,3-Difluorination

The conversion of diols to vicinal difluorides is a key transformation for accessing compounds like this compound. The most common method is the sequential deoxofluorination of the hydroxyl groups. Diethylaminosulfur trifluoride (DAST) is a widely used reagent for converting alcohols into the corresponding alkyl fluorides. researchgate.netheteroletters.orgtcichemicals.com However, its application to substrates prone to carbocation formation, such as the tertiary alcohol in the precursor to the target molecule, can be complicated by rearrangement and elimination side reactions. heteroletters.org

Alternative, more modern reagents have been developed to overcome the limitations of DAST, such as its thermal instability and propensity to generate corrosive hydrogen fluoride (HF). mt.comacs.org Deoxo-Fluor, for instance, is often more selective and less prone to inducing elimination. beilstein-journals.orgnih.gov The XtalFluor family of reagents (e.g., XtalFluor-E) are crystalline solids that offer enhanced thermal stability and are often used with a promoter, such as triethylamine (B128534) trihydrofluoride (Et₃N·3HF), to facilitate fluorination while minimizing side products. acs.org These newer reagents typically provide better selectivity, especially in the fluorination of challenging substrates like tertiary alcohols, by suppressing dehydration pathways. acs.org

The choice of fluorinating agent and reaction conditions is critical for maximizing the yield of the desired difluoride over the undesired vinyl fluoride.

Table 1: Comparison of Deoxofluorinating Reagents for a Model Tertiary Alcohol

| Reagent/Promoter | Substrate | Product Ratio (Fluoride:Elimination) | Yield | Reference |

|---|---|---|---|---|

| DAST | 4-tert-Butylcyclohexanone | 2:1 | - | acs.org |

| Deoxo-Fluor | 4-tert-Butylcyclohexanone | 5:1 | - | acs.org |

| XtalFluor-E / Et₃N·2HF | 4-tert-Butylcyclohexanone | 62:1 | 91% | acs.org |

This table illustrates the superior selectivity of modern fluorinating agents like XtalFluor-E over DAST in suppressing elimination side reactions for carbonyls, a transformation analogous to the fluorination of alcohols.

Exploration of Stereoselective Synthetic Pathways

Achieving stereocontrol in the synthesis of this compound is paramount, as its properties will be dependent on the relative and absolute configuration of the two C-F bonds. The synthesis of vicinal difluorides is a recognized synthetic challenge, particularly in a stereoselective manner. nih.govacs.orgnih.gov

A robust and frequently employed strategy for the diastereoselective synthesis of vicinal difluorides begins with a stereodefined epoxide. beilstein-journals.orgnih.gov This method involves two key steps:

Stereospecific Epoxide Opening: The epoxide is opened by a nucleophilic fluoride source, such as Et₃N·3HF. This reaction typically proceeds via an Sₙ2 mechanism, resulting in the formation of a fluoroalcohol with inversion of configuration at the site of attack.

Stereospecific Deoxofluorination: The resulting hydroxyl group is then converted to a second fluoride. Reagents like DAST are often used for this step, which also tends to proceed with inversion of configuration, although the potential for elimination or loss of stereointegrity at tertiary centers remains a concern. nih.govnih.gov

This two-step sequence was successfully applied in the gram-scale synthesis of the diastereomers of 2,3-difluorobutane-1,4-diol, a close structural analog of the target's core. beilstein-journals.org An alternative, more recent method for the stereospecific deoxyfluorination of even homochiral tertiary alcohols involves a phosphorus-based activating agent and a Lewis acid catalyst, which proceeds with high enantiospecificity for inversion. nih.gov

For enantioselective approaches, modern catalytic methods are being developed. These include nickel-hydride catalyzed hydroalkylation of fluoroalkenes and copper-catalyzed nucleophilic additions, which can generate vicinal stereogenic centers, including C-F bonds, with high enantio- and diastereoselectivity. acs.orgnih.govacs.org

Table 2: Proposed Diastereoselective Pathway to a Vicinal Difluoride Core

| Step | Starting Material | Reagent(s) | Intermediate/Product | Stereochemical Outcome | Reference |

|---|---|---|---|---|---|

| 1 | cis-Epoxide | Et₃N·3HF | anti-Fluoroalcohol | Inversion (Sₙ2) | beilstein-journals.org |

This table outlines a general, proven strategy for controlling diastereoselectivity in the synthesis of vicinal difluorides, based on the synthesis of an analogous diol.

Catalyst Design and Screening for Enhanced Selectivity and Yield

The development of catalytic methods for fluorination is a frontier in organic synthesis, aiming to improve efficiency, selectivity, and safety. mdpi.com For transformations relevant to the synthesis of this compound, both Lewis acid and organocatalytic systems have shown significant promise.

Lewis acids like titanium tetrachloride (TiCl₄) can catalyze fluorination reactions under neutral conditions. beilstein-journals.org This concept has been extended to asymmetric catalysis, where chiral Lewis acids derived from titanium and TADDOL ligands have been successfully used for the enantioselective fluorination of β-ketoesters, achieving up to 91% enantiomeric excess (ee). beilstein-journals.orgnih.gov Other metal complexes, such as those based on palladium and copper with chiral ligands like BINAP, have also proven effective in catalyzing enantioselective fluorinations of carbonyl compounds. nih.gov

A significant recent advance is the development of a Lewis acid-catalyzed deoxyfluorination of alcohols. This method uses a triarylborane as a "fluoride shuttling" catalyst, which, in combination with a non-basic phosphorus-based activator, allows for the stereospecific conversion of secondary and tertiary alcohols to their corresponding fluorides. nih.gov This system is particularly noteworthy as it avoids the strongly basic or acidic conditions that often lead to side reactions. nih.gov Organocatalysis, using small chiral organic molecules like β,β-diaryl serine derivatives, has also emerged as a powerful tool for the enantioselective α-fluorination of carbonyl compounds using electrophilic fluorinating agents like Selectfluor. mdpi.com

Table 3: Examples of Catalytic Systems for Asymmetric Fluorination

| Catalyst System | Reagent | Substrate Type | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Ti(TADDOLato)Cl₂ (10 mol%) | Selectfluor | β-Ketoester | >80% | up to 90% | nih.gov |

| Pd(II)-BINAP (2.5 mol%) | NFSI | β-Ketoester | High | High | nih.gov |

| β,β-diaryl serine (10 mol%) | Selectfluor | α-substituted β-diketone | up to 99% | up to 94% | mdpi.com |

This table showcases various catalytic strategies that could be adapted for the stereoselective synthesis of complex fluorinated molecules.

Scale-Up Considerations and Process Intensification Strategies

Transitioning the synthesis of a complex fluorochemical from the laboratory bench to a larger scale introduces significant challenges related to safety, efficiency, and cost. For fluorinations involving DAST, its thermal instability is a major safety concern, as it can undergo rapid, exothermic decomposition at elevated temperatures. tcichemicals.comrsc.org Therefore, careful thermal management is crucial. The use of more stable crystalline reagents like XtalFluor can mitigate some of these risks. acs.org

Process intensification (PI) offers modern solutions to these challenges. Continuous-flow microreactors are particularly well-suited for hazardous reactions like fluorination. durham.ac.uk By maintaining only a small volume of reactants in the reaction zone at any given time, flow chemistry provides superior temperature control, significantly enhancing safety. rsc.org This technology often leads to higher yields and purities, and allows for the integration of in-line quenching steps, for example, by flowing the reaction mixture through a packed bed of a scavenger like calcium carbonate to neutralize excess reagent and corrosive byproducts. durham.ac.uk

Broader PI strategies in fluorochemical production focus on sustainability and efficiency. These include the development of mechanochemical pathways that reduce or eliminate solvents and the design of processes that can utilize raw fluorspar (CaF₂) directly, bypassing the production and transport of highly hazardous hydrogen fluoride. bioengineer.orgnih.gov Such innovations are key to developing safer, greener, and more economical routes for the large-scale manufacturing of fluorinated compounds. bioengineer.orgpageplace.de

Table 4: Comparison of Batch vs. Continuous Flow for DAST-Mediated Deoxyfluorination

| Parameter | Batch Processing | Continuous Flow Processing | Reference |

|---|---|---|---|

| Safety | Higher risk due to large volume of hazardous reagent; potential for thermal runaway. | Inherently safer due to small internal volume; excellent heat transfer. | rsc.orgdurham.ac.uk |

| Temperature Control | Difficult to maintain precise, uniform temperature, especially on a large scale. | Precise and rapid temperature control. | durham.ac.uk |

| Reaction Time | Often requires longer reaction times for completion. | Significantly reduced reaction times (minutes vs. hours). | durham.ac.uk |

| Workup/Purification | Typically requires aqueous quench and extraction. | Can incorporate in-line quenching and scavenging for a cleaner product stream. | durham.ac.uk |

| Yield & Purity | Variable; may be lower due to side reactions from poor temperature control. | Often higher yields and purities are achieved. | durham.ac.uk |

Advanced Spectroscopic and Structural Elucidation of 2,3 Difluoro 2,3 Dimethylbutan 1 Ol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organofluorine compounds. The presence of the highly sensitive spin-½ nucleus, ¹⁹F, in addition to ¹H and ¹³C, provides a wealth of information regarding molecular structure, conformation, and dynamics. For 2,3-difluoro-2,3-dimethylbutan-1-ol, a combination of ¹H, ¹³C, and ¹⁹F NMR would be essential for a complete characterization.

The interpretation of the NMR spectra of this compound involves analyzing chemical shifts and coupling patterns to assign signals to specific nuclei within the molecule.

¹H NMR Spectroscopy: The proton spectrum is influenced by the strong electronegativity of the neighboring fluorine atoms. Protons on carbons bearing fluorine atoms or on adjacent carbons are typically deshielded, shifting their signals downfield. For this compound, the methylene (B1212753) protons (H-1) would appear as a complex multiplet due to coupling with the adjacent chiral center's proton (H-3, if present, though in this structure it's a quaternary carbon) and through-space coupling to fluorine. The methyl protons would also exhibit splitting due to coupling with fluorine nuclei.

¹³C NMR Spectroscopy: Carbon signals are significantly affected by fluorine substitution. Carbons directly bonded to fluorine exhibit large one-bond ¹JCF coupling constants. magritek.com The presence of fluorine also influences the chemical shifts of carbons further away. The complexity of ¹³C spectra for fluorinated compounds often arises from long-range C-F couplings. magritek.com For this compound, the C-2 and C-3 signals would be split into doublets due to one-bond coupling with their attached fluorine atoms. The methyl and methylene carbons would also show smaller, multi-bond couplings (²JCF, ³JCF).

¹⁹F NMR Spectroscopy: ¹⁹F NMR is highly sensitive and covers a wide chemical shift range, making it excellent for detecting subtle structural differences. modgraph.co.uk The chemical shift of the fluorine atoms in this compound would be indicative of their tertiary alkyl environment. The two fluorine atoms are diastereotopic due to the chiral center at C-2 (assuming a chiral environment or derivatization), and would therefore be expected to be chemically non-equivalent, giving rise to two separate signals. These signals would be split into doublets due to geminal ²JFF coupling.

Predicted NMR Data for this compound (Note: These are estimated values based on analogous compounds, as specific experimental data is not readily available.)

| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Predicted ¹⁹F Chemical Shift (δ, ppm) |

| CH₂OH (C1) | ~3.7-4.0 | ~65-70 | N/A |

| C(F)CH₃ (C2) | N/A | ~95-105 (d, ¹JCF ≈ 170-190 Hz) | ~-180 to -200 (d, ²JFF) |

| C(F)CH₃ (C3) | N/A | ~95-105 (d, ¹JCF ≈ 170-190 Hz) | ~-180 to -200 (d, ²JFF) |

| CH₃ on C2/C3 | ~1.2-1.5 (m) | ~20-30 (m) | N/A |

| OH | Variable | N/A | N/A |

Spin-spin coupling constants are crucial for determining the stereochemistry and conformational preferences of molecules.

³JHH (Vicinal H-H Coupling): The Karplus equation describes the relationship between the three-bond H-H coupling constant and the dihedral angle between the protons. organicchemistrydata.org In acyclic systems, ³JHH values are typically around 6-8 Hz. organicchemistrydata.org Analysis of the ³JHH couplings between the H-1 protons and the proton on C-3 (if it were not quaternary) would provide insight into the preferred rotamer populations around the C1-C2 bond.

³JHF (Vicinal H-F Coupling): Similar to ³JHH, the magnitude of ³JHF is dependent on the H-C-C-F dihedral angle. This coupling is invaluable for conformational analysis of fluorinated alkanes. psu.eduresearchgate.net The angular dependence allows for the determination of the relative orientation of hydrogen and fluorine atoms, which is key to understanding effects like the "fluorine gauche effect," where vicinal fluorines prefer a gauche conformation. psu.eduresearchgate.net

²JFF (Geminal F-F Coupling): Geminal fluorine-fluorine coupling constants are typically large, often in the range of 250-300 Hz, though they can vary significantly. beilstein-journals.org The magnitude of ²JFF in this compound would be a key feature in the ¹⁹F NMR spectrum, confirming the presence of two fluorine atoms on adjacent carbons that are magnetically non-equivalent.

Table of Expected Coupling Constants (Hz) (Note: Values are illustrative, based on data for similar fluorinated structures.)

| Coupling Type | Typical Range (Hz) | Information Gained |

| ³JHH | 0 - 14 | Dihedral angle, conformation around C-C bonds |

| ²JHF | 40 - 60 | Presence of H and F on the same carbon |

| ³JHF | 2 - 50 | H-C-C-F dihedral angle, conformation |

| ²JFF | ~260-270 beilstein-journals.org | Geminal relationship between non-equivalent fluorine atoms |

| ³JFF | 0 - 30 | F-C-C-F dihedral angle, conformation |

Dynamic NMR (DNMR) spectroscopy is a powerful technique used to study the kinetics of processes that cause reversible changes in the NMR spectrum, such as conformational exchange. d-nb.info For this compound, rotation around the C2-C3 bond would be a key dynamic process.

At low temperatures, the rotation might be slow enough on the NMR timescale to observe separate signals for each distinct conformer. As the temperature increases, the rate of rotation increases, leading to broadening of the signals. At the coalescence temperature, the separate signals merge into a single, broad peak. At higher temperatures, a sharp, time-averaged signal is observed. By analyzing the line shapes at different temperatures, it is possible to calculate the activation energy (ΔG‡) for the rotational barrier. In similar structures like α-fluoroamides, barriers to rotation have been found to be around 7-8 kcal/mol. beilstein-journals.org For acyclic difluoroalkanes, these barriers are influenced by a complex interplay of steric and stereoelectronic effects, including the gauche preference of vicinal fluorine atoms. researchgate.net

Since this compound is a chiral molecule, determining its enantiomeric excess (ee) is often necessary. Chiral NMR spectroscopy provides several methods to achieve this. One common approach involves using a chiral solvating agent (CSA). The CSA forms transient, diastereomeric complexes with the enantiomers of the analyte. Because diastereomers have different physical properties, the nuclei of the analyte in these two complexes will experience slightly different chemical environments, leading to separate signals in the NMR spectrum (most often observed in ¹H or ¹⁹F NMR). The integration of these separate signals allows for the direct calculation of the enantiomeric excess. Fluorinated alcohols are often used as chiral solvating agents themselves for this purpose. soton.ac.uk

Advanced Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman

FTIR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They provide a molecular fingerprint that is highly sensitive to structure, bonding, and intermolecular interactions like hydrogen bonding.

In the vibrational spectra of this compound, specific absorption or scattering bands can be assigned to the stretching and bending vibrations of its functional groups.

O-H Stretch: A prominent, broad band in the FTIR spectrum between 3200 and 3600 cm⁻¹ is characteristic of the hydrogen-bonded O-H stretching vibration of the alcohol. uzh.ch In dilute, non-polar solvents, a sharper "free" O-H stretch may appear around 3600-3650 cm⁻¹. d-nb.info

C-H Stretch: C-H stretching vibrations from the methyl and methylene groups are expected in the 2850-3000 cm⁻¹ region. uzh.ch

C-F Stretch: The C-F stretching modes are a key feature for fluorinated compounds. They typically give rise to very strong absorptions in the FTIR spectrum in the 1000-1400 cm⁻¹ range. psu.edu Due to vibrational coupling, multiple C-F bands may be observed.

C-O Stretch: The C-O stretching vibration for a primary alcohol typically appears as a strong band in the FTIR spectrum around 1050 cm⁻¹.

Raman spectroscopy is particularly useful for observing symmetric vibrations, such as C-C backbone stretches, which may be weak in the FTIR spectrum. utexas.edu The C-F stretches are also Raman active.

Table of Predicted Vibrational Frequencies (cm⁻¹) (Note: These are characteristic frequency ranges for the expected functional groups.)

| Vibrational Mode | Technique | **Expected Frequency Range (cm⁻¹) ** | Intensity |

| O-H Stretch (H-bonded) | FTIR | 3200 - 3600 | Strong, Broad |

| C-H Stretch | FTIR, Raman | 2850 - 3000 | Medium to Strong |

| C-F Stretch | FTIR, Raman | 1000 - 1400 | Very Strong (FTIR), Medium (Raman) |

| C-O Stretch | FTIR | ~1050 | Strong |

| C-C Stretch | Raman | 800 - 1200 | Weak to Medium |

| CH₃/CH₂ Bending | FTIR | 1350 - 1470 | Medium |

Investigation of Intramolecular and Intermolecular Hydrogen Bonding Characteristics

The presence of a hydroxyl (-OH) group and two electronegative fluorine atoms in this compound gives rise to a complex interplay of hydrogen bonding. The nature and strength of these bonds are critical in determining the compound's physical properties and conformational preferences.

Intermolecular Hydrogen Bonding: The primary form of hydrogen bonding for this alcohol involves the hydroxyl group, where the hydrogen atom of one molecule forms a bond with the oxygen atom of a neighboring molecule (O-H···O). This is a common feature for all alcohols and leads to the formation of dimers, trimers, or larger polymeric clusters in the condensed phase. researchgate.net The presence of electron-withdrawing fluorine atoms on the adjacent carbons (C2 and C3) increases the acidity of the hydroxyl proton, potentially leading to stronger intermolecular hydrogen bonds compared to its non-fluorinated analog, 2,3-dimethylbutan-1-ol.

Intramolecular Hydrogen Bonding: An intramolecular hydrogen bond could potentially form between the hydroxyl proton and one of the fluorine atoms (O-H···F). The feasibility of this interaction depends on the molecule adopting a conformation that brings these groups into close proximity, typically forming a stable five or six-membered ring. For this compound, rotation around the C1-C2 bond could allow the hydroxyl group to approach the fluorine atom on C2, creating a five-membered ring structure. The strength of such bonds is influenced by factors like the O-H···F distance and the O-H-F angle. Studies on other substituted alcohols show that intramolecular hydrogen bonding is a critical element in dictating the most stable molecular arrangements. rsc.orgmdpi.com The competition between forming a sterically favorable intramolecular bond and a generally stronger intermolecular bond determines the dominant species in a given environment. mdpi.com

Table 1: Comparative Analysis of Hydrogen Bonding in this compound

| Bonding Type | Interacting Atoms | Ring Size (Intramolecular) | Expected Strength | Influencing Factors |

| Intermolecular | -OH (donor) ··· O (acceptor) | N/A | Strong | Enhanced -OH acidity due to inductive effect of fluorine atoms. |

| Intramolecular | -OH (donor) ··· F (acceptor) | 5-membered ring | Moderate to Weak | Dependent on conformational freedom, steric hindrance from methyl groups, and O-H···F geometry. |

X-ray Diffraction Analysis of Crystalline Forms

X-ray diffraction is a definitive technique for determining the three-dimensional structure of a molecule in its solid, crystalline state. Such an analysis for this compound would provide precise data on bond lengths, bond angles, and the spatial arrangement of atoms, confirming its constitution and stereochemistry. While specific crystallographic data for this compound are not widely published, the methodology allows for unambiguous structural elucidation.

The structure of this compound contains two chiral centers at positions C2 and C3. This gives rise to the possibility of four stereoisomers: two pairs of enantiomers, (2R,3R) / (2S,3S) and (2R,3S) / (2S,3R).

If a single stereoisomer is crystallized, X-ray diffraction can determine its absolute configuration. 182.160.97 This is achieved by analyzing the anomalous dispersion of X-rays by the atoms in the crystal. The resulting data would allow for the unequivocal assignment of R or S configuration at each stereocenter, thereby distinguishing between the diastereomeric pairs (e.g., identifying a crystal as the (2R,3S) isomer). This method is considered the gold standard for assigning the absolute structure of chiral molecules. 182.160.97

In the liquid or gas phase, the molecule exists in an equilibrium of multiple conformations due to rotation around its single bonds. However, in the solid crystalline state, the molecule is locked into a single, low-energy conformation. X-ray diffraction analysis reveals this specific conformation. acs.org For this compound, this would define the torsion angles along the C1-C2-C3-C4 backbone. Furthermore, the analysis would show how intermolecular forces, particularly the strong O-H···O hydrogen bonds, dictate the packing of the molecules within the crystal lattice, forming a repeating, three-dimensional array.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Verification and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) is a crucial tool for confirming the elemental composition of a molecule by measuring its mass with very high accuracy. For this compound (C₆H₁₂F₂O), the exact mass can be calculated and compared to the experimentally measured value to verify its formula.

The calculated monoisotopic mass of the neutral molecule is 138.08557 u . In HRMS, the molecule is typically observed as a protonated species, [M+H]⁺, or as a molecular ion radical, [M]⁺•.

Calculated Exact Mass of [M+H]⁺ (C₆H₁₃F₂O⁺): 139.09340 u

Calculated Exact Mass of [M]⁺• (C₆H₁₂F₂O⁺•): 138.08557 u

Upon ionization, the molecule undergoes fragmentation, and the resulting fragments provide valuable structural information. For alcohols, common fragmentation pathways include alpha-cleavage and dehydration. libretexts.orgchadsprep.com The presence of fluorine atoms introduces additional pathways, such as the loss of hydrogen fluoride (B91410) (HF).

Key Fragmentation Pathways:

Alpha-Cleavage: This involves the breaking of a C-C bond adjacent to the oxygen atom. youtube.commsu.edu For this molecule, cleavage of the C1-C2 bond is unlikely as it would generate a highly unstable C1 fragment. The most probable alpha-cleavage is the breaking of the C2-C3 bond, which would yield a resonance-stabilized, oxygen-containing cation.

Dehydration (Loss of H₂O): A common fragmentation for alcohols is the elimination of a water molecule (18.01056 u), resulting in a peak at M-18. libretexts.org

Loss of Hydrogen Fluoride (HF): Fluorinated compounds can readily lose HF (20.00622 u), leading to a peak at M-20. This can occur sequentially if the resulting ion is stable.

Table 2: Predicted HRMS Fragmentation of this compound

| Fragment Ion (Formula) | Fragmentation Pathway | Calculated m/z |

| [C₆H₁₃F₂O]⁺ | Protonated Molecule ([M+H]⁺) | 139.09340 |

| [C₆H₁₁F₂]⁺ | Loss of H₂O from [M+H]⁺ | 121.08284 |

| [C₅H₁₀FO]⁺ | Alpha-cleavage (loss of CH₂F•) | 105.07102 |

| [C₆H₁₂FO]⁺ | Loss of HF from [M+H]⁺ | 119.08683 |

| [C₂H₄O]⁺• | Cleavage at C2-C3 with H transfer | 44.02621 |

| [C₄H₈F₂]⁺• | Fragment from C2-C3 cleavage | 94.05936 |

Despite a comprehensive search for "this compound," no specific information was found for this exact chemical compound. The search results did yield information on related compounds such as "4,4-Difluoro-2,2-dimethylbutan-1-ol" and other fluorinated and non-fluorinated butane (B89635) derivatives.

Due to the lack of specific data for "this compound," it is not possible to provide a detailed article on its mechanistic investigations based on the provided outline. The reactivity, stability, and steric effects are highly specific to the precise arrangement of the fluorine and methyl groups on the butane chain. Therefore, extrapolating data from isomers or related compounds would not be scientifically accurate.

To generate the requested article, specific research on the synthesis and reactivity of "this compound" would be required.

Mechanistic Investigations of Chemical Transformations Involving 2,3 Difluoro 2,3 Dimethylbutan 1 Ol

Elucidation of Reaction Mechanisms via Kinetic and Spectroscopic Studies

There are currently no published kinetic or spectroscopic studies focused on the chemical reactions of 2,3-Difluoro-2,3-dimethylbutan-1-ol. Such studies would be essential to determine reaction rates, orders, and the influence of various parameters like temperature and concentration on its transformations. Spectroscopic techniques like NMR, IR, and mass spectrometry, which are critical for monitoring reaction progress and identifying products, have not been reported in the context of mechanistic studies for this compound.

Characterization of Reactive Intermediates (e.g., Carbocations, Radicals)

The direct observation or trapping of reactive intermediates such as carbocations or radicals originating from this compound has not been documented. The presence of two fluorine atoms at the C2 and C3 positions would be expected to significantly influence the stability and reactivity of any potential carbocationic or radical species formed at or adjacent to these centers. However, without experimental or computational evidence, any discussion remains speculative.

The formation of a carbocation at C2 or C3 would be destabilized by the inductive electron-withdrawing effect of the adjacent fluorine atom. Conversely, the formation of an alkoxy radical at the oxygen atom, a common intermediate in alcohol oxidations, is a plausible pathway for various transformations. acs.org The subsequent fate of such a radical, whether through hydrogen atom transfer (HAT) or β-scission, would depend on the specific reaction conditions, but no studies have been performed for this specific substrate. acs.org

Transition State Analysis

No transition state analyses, either through computational chemistry or experimental methods, have been reported for reactions involving this compound. Transition state theory provides crucial insights into the energy barriers and geometries of the highest-energy structures along a reaction coordinate. The steric hindrance from the two methyl groups and the strong electronic effects of the two fluorine atoms would undoubtedly create a unique and complex transition state geometry for its reactions, but this remains an uninvestigated area of its chemistry.

Theoretical and Computational Chemistry of 2,3 Difluoro 2,3 Dimethylbutan 1 Ol

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to determining the most stable three-dimensional arrangement of atoms and the distribution of electrons within 2,3-difluoro-2,3-dimethylbutan-1-ol. These methods solve approximations of the Schrödinger equation to provide detailed energetic and electronic information.

Density Functional Theory (DFT) and ab initio methods are the cornerstones of modern computational chemistry for studying molecules of this complexity. rsc.org

Density Functional Theory (DFT): This widely-used method calculates the electronic structure of a molecule based on its electron density rather than the full many-electron wavefunction. Functionals such as B3LYP, paired with basis sets like 6-311+G(d,p) or cc-pVTZ, offer a robust balance of computational cost and accuracy for optimizing molecular geometries and calculating energies. fluorine1.rubeilstein-journals.org DFT is particularly effective for determining the properties of ground-state molecules.

Ab Initio Calculations: These methods are derived directly from theoretical principles without the use of experimental data for parameterization. uc.edu Methods like Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (CC) theory provide higher levels of accuracy, especially for calculating interaction energies and modeling electron correlation effects. nih.gov While more computationally demanding, they are often used to benchmark results obtained from DFT calculations. aps.org For a molecule like this compound, these calculations can elucidate subtle stereoelectronic interactions that govern its conformational preferences.

Geometric optimization using quantum chemical methods yields precise information on the molecule's structure. The presence of highly electronegative fluorine atoms and bulky methyl groups in this compound leads to notable structural features.

Bond Lengths: The C-F bonds are expected to be short and strong due to the high electronegativity of fluorine. beilstein-journals.org The central C2-C3 bond may be elongated compared to a standard alkane C-C bond due to steric repulsion between the substituents on these two carbons (two methyl groups and a fluorine atom on each).

Bond Angles: Steric hindrance will cause significant deviations from ideal tetrahedral angles (109.5°). The angles involving the bulky methyl groups, such as C-C-C and F-C-CH₃, are expected to be larger to minimize van der Waals strain.

Dihedral Angles: These angles define the molecule's conformation. The key dihedral angle is F-C2-C3-F, which determines the relative orientation of the two fluorine atoms (gauche or anti). Other important dihedrals include those involving the hydroxymethyl group (-CH₂OH) relative to the rest of the molecule.

Table 1: Illustrative Calculated Geometric Parameters for a Stable Conformer of this compound (Note: These values are representative examples derived from theoretical principles, as specific published data for this molecule is unavailable. Calculations would typically be performed at a level of theory such as B3LYP/6-311+G(d,p).)

| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Predicted Value |

|---|---|---|---|---|---|

| Bond Length | C2 | F | - | - | ~1.39 Å |

| Bond Length | C2 | C3 | - | - | ~1.56 Å |

| Bond Length | C1 | O | - | - | ~1.43 Å |

| Bond Angle | F | C2 | C3 | - | ~108.5° |

| Bond Angle | CH₃ | C2 | CH₃ | - | ~112.0° |

| Dihedral Angle | F | C2 | C3 | F | ~180° (anti) or ~65° (gauche) |

The high electronegativity of fluorine and oxygen atoms creates a highly polarized electronic structure in this compound.

Charge Distribution: Natural Bond Orbital (NBO) or similar population analyses quantify the partial atomic charges. Significant negative partial charges are expected on the fluorine and oxygen atoms, while the carbon atoms bonded to them (C2, C3, and C1) will bear significant partial positive charges. researchgate.net This charge separation is key to the molecule's dipole moment and intermolecular interactions.

Electrostatic Potential (ESP) Analysis: An ESP map provides a visual representation of the charge distribution on the molecule's surface. bohrium.com For this compound, the ESP map would show regions of negative potential (typically colored red) concentrated around the fluorine and oxygen atoms, indicating sites susceptible to electrophilic attack. Regions of positive potential (blue) would be found around the hydroxyl hydrogen, highlighting its ability to act as a hydrogen-bond donor. longdom.orgnih.gov

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of this compound arises from rotation around its C-C single bonds. Understanding its conformational landscape is crucial, as different conformers can have distinct properties and reactivity.

A potential energy surface (PES) maps the energy of the molecule as a function of its geometry, typically by systematically changing one or more dihedral angles. researchgate.netvisualizeorgchem.com For this compound, a scan of the F-C2-C3-F dihedral angle from 0° to 360° would reveal the energetic relationship between its key rotational isomers (rotamers).

The primary rotamers of interest are:

Anti-periplanar (anti): The F-C2-C3-F dihedral angle is 180°. This conformation typically minimizes steric repulsion between the largest substituents.

Synclinal (gauche): The F-C2-C3-F dihedral angle is approximately 60°. nih.gov This arrangement can be stabilized by electronic effects.

Eclipsed: These are high-energy transition states between the staggered (anti and gauche) conformers.

The PES would show energy minima corresponding to the stable staggered conformers and energy maxima corresponding to the eclipsed transition states. ru.nl

The "fluorine gauche effect" is a well-documented phenomenon where a gauche conformation in a 1,2-difluoroalkane is anomalously more stable than the anti conformation. rsc.org This stability is primarily attributed to hyperconjugation, a stabilizing interaction between the filled σ bonding orbital of a C-H bond and the empty σ* antibonding orbital of an adjacent C-F bond (σC-H → σ*C-F). beilstein-journals.orgbeilstein-journals.org This interaction is maximized in a gauche arrangement.

However, in this compound, this electronic stabilizing effect is in direct competition with severe steric hindrance. The molecule possesses four methyl groups and a hydroxymethyl group crowded around the central C2-C3 bond.

Steric Repulsion: In a gauche conformation, the fluorine atoms are brought closer together, and more importantly, the bulky methyl groups on C2 and C3 would experience significant Pauli repulsion (steric clash). Computational studies on related sterically hindered molecules like 2,3-difluorobutane (B14755600) show that such steric effects can easily overwhelm the stabilizing electronic effects. researchgate.net

Quantification: Computational chemistry allows for the quantification of this balance. By calculating the relative free energies (ΔG) of the anti and gauche conformers, one can determine which is more stable and by how much. Energy decomposition analysis can further partition the total energy into constituent parts:

Stereoelectronic (Hyperconjugation) Energy: Favors the gauche conformer.

Steric (Pauli Repulsion) Energy: Strongly disfavors the gauche conformer due to the methyl groups.

For this compound, it is highly probable that the immense steric repulsion from the four methyl groups would override the fluorine gauche effect, making the anti conformer the global energy minimum. ru.nl Molecular dynamics simulations could further explore the conformational space at different temperatures, providing insight into the populations of different rotamers in a dynamic system. st-andrews.ac.uk

Simulation of Intermolecular Interactions and Solvent Effects

Molecular dynamics (MD) simulations are a powerful tool for investigating the intermolecular interactions and solvent effects of fluorinated alcohols like this compound. These simulations can reveal how the presence of fluorine atoms influences the behavior of the molecule in solution.

Studies on similar fluorinated alcohols have shown that the introduction of fluorine atoms significantly alters their interaction with solvents like water. aip.org For instance, MD simulations of fluorinated propanols in aqueous solutions have demonstrated that the fluoroalkyl groups promote the surrounding water structure and increase hydrogen bonding between water molecules. aip.org This effect is attributed to the high electronegativity and electron-withdrawing nature of fluorine atoms, which strengthens the alcohol-water interactions compared to their non-fluorinated counterparts. aip.org

In mixtures of fluorinated and hydrogenated alcohols, nano-segregation can occur, where the mutually phobic alkyl and perfluoroalkyl segments lead to a complex liquid structure. core.ac.uk This behavior is driven by a balance between the formation of preferential hydrogen bonds and the weak dispersion forces between the different molecular segments. core.ac.uk

Computational models for fluorinated alcohols are often parameterized to reproduce experimental data such as density and enthalpy of vaporization. acs.org These models can then be used to study the thermodynamic and kinetic properties of mixtures with water, providing a molecular-level understanding of their miscibility and solvation properties. acs.orguq.edu.au

Table 1: Comparison of Intermolecular Interaction Characteristics

| Interaction Type | Non-Fluorinated Alcohols | Fluorinated Alcohols |

| Alcohol-Water Hydrogen Bonding | Standard hydrogen bond strength | Enhanced due to electron-withdrawing fluorine atoms aip.org |

| Effect on Solvent Structure | Hydrophobic hydration around alkyl groups aip.org | Promotion of water structure near fluoroalkyl groups aip.org |

| Segregation in Mixtures | Generally miscible with similar alcohols | Tendency for nano-segregation with hydrogenated alcohols core.ac.uk |

Computational Spectroscopy

Computational methods are crucial for interpreting and predicting spectroscopic data, which are fundamental for structural elucidation and conformational analysis.

The prediction of Nuclear Magnetic Resonance (NMR) parameters is a key application of computational chemistry in the study of fluorinated compounds. The Gauge-Including Atomic Orbital (GIAO) method is a widely used approach for calculating NMR chemical shifts.

For fluorinated molecules, the ¹⁹F NMR chemical shift is particularly sensitive to the local electronic environment, making it a valuable probe of protein conformation and ligand interactions. acs.org Computational predictions of these chemical shifts can aid in the assignment of complex spectra and provide insights into the three-dimensional structure. acs.org

In the case of fluorinated amino alcohols, theoretical calculations combined with MD simulations have been used to understand through-space and hydrogen-bond-assisted JFH coupling constants. rsc.org Reproducing experimental JFH couplings often requires explicit solvation models, highlighting the importance of considering the solvent environment in the calculations. rsc.org The conformational analysis of fluorinated molecules can be studied by ¹⁹F NMR spectroscopy at various temperatures, with computational methods helping to interpret the results. researchgate.net

The simulation of vibrational spectra, such as infrared (IR) and Raman spectra, provides a means to validate experimental findings and to assign spectral features to specific molecular motions. Density Functional Theory (DFT) is a common method for these calculations.

For halogenated organic compounds, DFT calculations can predict vibrational frequencies with good accuracy, especially when scaling factors are applied to account for systematic errors. researchgate.net The calculated potential energy distribution (PED) helps in the definitive assignment of vibrational modes. researchgate.net

In studies of halogen-bonded complexes, a combination of UV-Visible, Raman spectroscopy, and DFT calculations can provide insights into the nature and strength of these interactions. bohrium.com For example, shifts in the C-I stretching mode in Raman spectra upon complex formation can be correlated with calculated binding energies. bohrium.com Similarly, computational studies on halogenated benzyl (B1604629) alcohols have shown that dispersion-corrected DFT methods can accurately predict the vibrational spectra of different conformers and their dimers, which is essential for interpreting experimental jet-cooled IR spectra. rsc.org

Reaction Mechanism Modeling

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions, including the formation of fluorinated alcohols.

Understanding a reaction's mechanism involves identifying the transition states (TS) that connect reactants, intermediates, and products along the reaction coordinate. For the synthesis of fluorinated alcohols, computational modeling can map out the potential energy surface and locate these critical points.

For instance, in the fluorocyclization of unsaturated alcohols, DFT calculations can distinguish between different mechanistic pathways, such as "fluorination first and cyclization later" versus "cyclization first and fluorination later". nih.govfrontiersin.org By comparing the calculated free energy barriers of the transition states for each step, the preferred reaction pathway can be determined. nih.govfrontiersin.org

In the context of nucleophilic fluorination reactions, computational studies have been used to investigate the formation of alcohol side products. acs.orgacs.org These studies can identify the transition states for both the desired fluorination reaction and the competing hydrolysis reaction, explaining how factors like water concentration can influence the product selectivity. acs.orgacs.org

Once the transition states and reaction pathways are identified, transition state theory can be used to calculate important kinetic and thermodynamic parameters, such as activation energies (ΔG‡), reaction enthalpies (ΔH), and rate constants (k).

For the formation of alcohol side products in fluorination reactions, the calculated free energy barriers for the SN2 and E2 pathways can explain the observed product ratios. acs.orgacs.org For example, a lower calculated activation energy for the SN2 pathway leading to the alcohol product compared to the E2 pathway would suggest that the alcohol is the major product under certain conditions. acs.org

In the fluorocyclization of unsaturated alcohols, the calculated free energies of the transition states can explain the observed selectivity. nih.govfrontiersin.org For example, a lower free energy for a Markovnikov-type transition state compared to an anti-Markovnikov one would correctly predict the formation of the corresponding product. nih.gov These calculations can also provide a rationale for why different substrates, such as unsaturated alcohols versus unsaturated carboxylic acids, might follow different reaction mechanisms and yield different products. frontiersin.org

Table 2: Computationally Derived Parameters for a Hypothetical Reaction Step

| Parameter | Calculated Value | Significance |

| Activation Free Energy (ΔG‡) | 12.0 kcal/mol | Determines the rate of the reaction step nih.gov |

| Reaction Free Energy (ΔG) | -5.0 kcal/mol | Indicates the thermodynamic favorability of the step |

| Key Transition State Bond Lengths | C-F: 2.342 Å, C=C: 1.400 Å | Provides insight into the structure of the transition state nih.gov |

Synthesis and Investigation of Derivatives and Analogues of 2,3 Difluoro 2,3 Dimethylbutan 1 Ol

Design and Synthesis of Functionalized Derivatives (e.g., Esters, Ethers, Carboxylic Acids)

The hydroxyl group of 2,3-Difluoro-2,3-dimethylbutan-1-ol serves as a versatile handle for the synthesis of various functionalized derivatives, including esters, ethers, and related carboxylic acids. These derivatives are crucial for probing structure-activity relationships and for integration into more complex molecular architectures.

Esters: Esterification of fluorinated alcohols can be achieved through standard procedures, such as reaction with an acyl chloride or a carboxylic acid under appropriate conditions. For instance, the reaction of a fluorinated alcohol with p-nitrobenzoyl chloride in the presence of a base like pyridine (B92270) is a common method for creating ester derivatives, which are often crystalline and suitable for X-ray analysis or chiral chromatography. beilstein-journals.org Another approach involves using a carboxylic acid with a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC). britannica.com

Ethers: The synthesis of ether derivatives can be accomplished via methods like the Williamson ether synthesis, where the corresponding alkoxide of the fluorinated alcohol is reacted with an alkyl halide. ethz.ch Alternatively, cross-coupling reactions have emerged as powerful tools for ether formation.

Carboxylic Acids: While the direct oxidation of the primary alcohol this compound would lead to the corresponding carboxylic acid, a more common strategy in the context of fluorinated building blocks is the synthesis of structurally related carboxylic acids. These can be prepared by various methods, including the oxidation of primary alcohols with strong oxidizing agents like chromic acid or potassium permanganate. britannica.com Palladium-catalyzed cross-coupling reactions of aryl boronic acids with bromodifluoroacetates also provide a route to functionalized difluoromethylated carboxylic acid derivatives. nih.gov

A summary of general synthetic methods for these derivatives is presented below.

| Derivative Type | General Synthetic Method | Reagents |

| Esters | Acylation | Acyl chloride, pyridine beilstein-journals.org |

| Esterification | Carboxylic acid, DCC britannica.com | |

| Ethers | Williamson Synthesis | Alkyl halide, NaH ethz.ch |

| Carboxylic Acids | Oxidation of Primary Alcohols | H₂CrO₄ or KMnO₄ britannica.com |

| Grignard Carboxylation | RMgBr, CO₂ britannica.com | |

| Palladium-catalyzed Coupling | Aryl boronic acid, bromodifluoroacetate nih.gov |

Preparation of Enantiopure and Diastereopure Forms for Stereochemical Studies

The presence of two stereogenic centers in this compound (at C2 and C3) means that it can exist as four stereoisomers (two enantiomeric pairs of diastereomers). The preparation of enantiopure and diastereopure forms is essential for stereochemical studies and for use as chiral building blocks.

The synthesis of vicinal difluorides often proceeds through a two-step sequence involving the opening of an epoxide followed by deoxyfluorination. beilstein-journals.org The stereochemical outcome of the fluoride (B91410) transfer step is critical. Deoxyfluorination of alcohols often proceeds with an inversion of stereochemistry. nih.gov For example, the deoxyfluorination of a homochiral secondary alcohol (S)-enantiomer can yield the corresponding (R)-alkyl fluoride with high enantiospecificity. nih.gov

Stereoselective synthesis can be achieved by using chiral starting materials or chiral reagents. For instance, the diastereoselective synthesis of anti- and syn-2,3-difluorobutane-1,4-diol has been accomplished using an epoxide opening strategy, demonstrating control over the relative stereochemistry of the vicinal difluoride motif. beilstein-journals.org

| Precursor | Reagent | Product | Stereochemical Outcome | Reference |

| Homochiral (S)-secondary alcohol | Deoxyfluorinating agent | Homochiral (R)-alkyl fluoride | Inversion of stereochemistry | nih.gov |

| cis-But-2-ene-1,4-diol | m-CPBA, then Et₃N·3HF, then DAST | meso-2,3-difluorobutane-1,4-diol | anti-diastereomer | beilstein-journals.org |

| trans-But-2-ene-1,4-diol | m-CPBA, then Et₃N·3HF, then DAST | (±)-2,3-difluorobutane-1,4-diol | syn-diastereomer | beilstein-journals.org |

Exploration of Structural Analogues with Modified Alkyl Chains or Fluorination Patterns

To understand the influence of structure on properties like lipophilicity and biological activity, various structural analogues of this compound have been investigated. These include modifications to the alkyl chain and variations in the fluorination pattern.

gem-Difluoro Isomers: In contrast to the vicinal (1,2-) difluorination pattern, gem-difluoro isomers, where both fluorine atoms are on the same carbon, have different electronic and conformational properties. The synthesis of gem-difluoro ketones, which can be reduced to the corresponding alcohols, is a common route to these analogues. thieme-connect.de For example, direct fluorination of a ketone with an electrophilic fluorine source can yield an α,α-difluoro ketone. beilstein-journals.org

Monofluoro Analogues: The effect of a single fluorine atom can be compared to the difluorinated compound. Monofluorination of an aliphatic alcohol can significantly impact its properties. For instance, studies on fluorinated cyclohexanols have shown that the position and stereochemistry of the fluorine atom influence the compound's lipophilicity (log P). nih.gov

The table below shows a comparison of lipophilicity (logP) for different fluorination patterns in butanol derivatives, highlighting the impact of fluorine's position.

| Compound | Fluorination Pattern | ΔlogP (vs. parent alcohol) | Reference |

| 2-Fluorobutanol | Monofluoro | Decrease | soton.ac.uk |

| 2,2-Difluorobutanol | gem-Difluoro | Increase | soton.ac.uk |

| 2,3-Difluorobutanol | vic-Difluoro | Decrease | soton.ac.uk |

Application as a Chiral Building Block in Asymmetric Synthesis

Fluorinated chiral building blocks are valuable in asymmetric synthesis for creating complex molecules with specific stereochemistry. The defined stereocenters and the unique properties imparted by fluorine make these compounds powerful tools for drug discovery and development.

Enantiomerically pure fluorinated alcohols, such as the stereoisomers of this compound, can be used to introduce stereogenic centers into a target molecule. beilstein-journals.org For example, a chiral fluorinated amino alcohol, (3S)-3-amino-3-cyclopropyl-2,2-difluoro-propan-1-ol, has been used as a building block in the synthesis of potent inhibitors. nih.gov The stereochemistry of the building block directly translates to the final product, demonstrating the utility of such compounds in asymmetric synthesis. The development of synthetic routes to chiral fluorinated building blocks is an active area of research, as they provide an efficient alternative to introducing fluorine stereoselectively late in a synthetic sequence. beilstein-journals.org

Advanced Research Applications and Methodological Contributions of 2,3 Difluoro 2,3 Dimethylbutan 1 Ol

Utility in the Construction of Complex Fluorinated Organic Architectures

Development of Novel Synthetic Pathways Utilizing its Unique Structural Features

There is no available scientific literature that describes the development of novel synthetic pathways where 2,3-Difluoro-2,3-dimethylbutan-1-ol is utilized for the construction of complex fluorinated organic architectures.

Precursor for Advanced Materials (e.g., specialty chemicals, dielectric fluids, components in polyurethanes)

No research could be found that details the use of this compound as a precursor for the synthesis of advanced materials such as specialty chemicals, dielectric fluids, or as a component in polyurethanes.

Contributions to Reaction Methodology Development

Insights into Adsorption Behavior on Catalytic Surfaces

There are no published insights into the adsorption behavior of this compound on catalytic surfaces.

Use in Stereoselective Synthesis of other Compounds

No studies were found that employ this compound in the stereoselective synthesis of other compounds, either as a reactant, a chiral auxiliary, or a catalyst.

Future Directions and Emerging Areas of Research for 2,3 Difluoro 2,3 Dimethylbutan 1 Ol

Development of Sustainable and Green Chemistry Approaches for its Synthesis

The synthesis of fluorinated molecules, particularly those with multiple fluorine atoms, has traditionally relied on harsh reagents and conditions. nih.gov Modern synthetic chemistry, however, increasingly emphasizes the principles of green and sustainable chemistry, aiming for methodologies that are safer, more efficient, and environmentally benign. fau.eursc.orgrsc.org

Future research in the synthesis of 2,3-Difluoro-2,3-dimethylbutan-1-ol is expected to focus on the development of greener fluorination strategies. A promising approach for creating vicinal difluoroalcohols involves a two-step sequence starting from an epoxide. beilstein-journals.org This method includes nucleophilic opening of the epoxide ring with a fluoride (B91410) source, followed by deoxyfluorination. beilstein-journals.org For instance, the synthesis of 2,3-difluorobutane-1,4-diol has been optimized using Et₃N·3HF for the epoxide opening, which offers high yield and diastereoselectivity. beilstein-journals.org Adapting such methods to the specific steric and electronic environment of a 2,3-dimethylbutane (B166060) framework would be a key research objective.

Furthermore, the development of catalytic, and particularly organocatalytic, fluorination reactions is a significant goal. fau.eu These methods can avoid the use of stoichiometric and often toxic heavy metal-based reagents. fau.eu For example, organoautocatalytic systems have been developed for the synthesis of other bioactive compounds, offering high yields at room temperature without external catalysts. fau.eu Exploring similar autocatalytic or organocatalyzed pathways for the introduction of fluorine into the butanol backbone would represent a major advancement in the sustainable production of this compound.

The use of flow chemistry is another avenue for improving the sustainability and safety of fluorination reactions. Continuous flow reactors allow for precise control over reaction parameters, which can lead to higher yields, reduced side products, and safer handling of potentially hazardous reagents.

Table 1: Potential Green Chemistry Approaches for the Synthesis of this compound

| Approach | Potential Advantages | Key Research Challenges |

| Epoxide Ring-Opening Strategy | High potential for stereocontrol. beilstein-journals.org | Optimization for the sterically hindered substrate; use of safer fluorinating agents. beilstein-journals.org |

| Organocatalysis | Avoids toxic metals; potential for asymmetric synthesis. fau.eu | Catalyst design for the specific substrate; achieving high efficiency and selectivity. |

| Flow Chemistry | Improved safety, scalability, and process control. | Reactor design and optimization for fluorination reactions. |

| Biocatalysis | High selectivity; mild reaction conditions. nih.gov | Discovery and engineering of enzymes capable of vicinal difluorination. |

Exploration of Unprecedented Reactivity and Transformations

The unique structural motif of this compound, with its vicinal difluorides and a primary alcohol, suggests a rich and largely unexplored reactive landscape. The strong electron-withdrawing nature of the two fluorine atoms is expected to significantly influence the reactivity of the adjacent functional groups.

Future research will likely focus on the transformations of the primary alcohol group. For instance, oxidation of the alcohol to the corresponding aldehyde or carboxylic acid would yield novel fluorinated building blocks. The electronic effects of the vicinal difluoro groups could influence the reactivity and stability of these derivatives.

Furthermore, the C-F bonds themselves, while generally strong, could participate in novel chemical transformations. While direct C-F activation is challenging, recent advances in catalysis have enabled such reactions. acs.org Exploring the potential for selective C-F bond functionalization in this compound could open up new avenues for creating even more complex fluorinated molecules.

The vicinal difluoro motif is also known to influence the conformation of molecules due to the fluorine gauche effect. beilstein-journals.org This conformational control could be exploited in stereoselective reactions where the specific spatial arrangement of the molecule dictates the outcome of a reaction.

Integration with Machine Learning and Artificial Intelligence for Accelerated Discovery

The fields of machine learning (ML) and artificial intelligence (AI) are revolutionizing chemical research by enabling the rapid prediction of molecular properties and reaction outcomes. copernicus.org For a molecule like this compound, where experimental data is scarce, these computational tools can provide valuable insights and guide experimental efforts.

ML models can be trained on existing data for fluorinated compounds to predict key properties of this compound and its derivatives, such as solubility, lipophilicity, and metabolic stability. This predictive capability can accelerate the design of new molecules with desired properties for applications in drug discovery and materials science.

Furthermore, AI can be employed to predict the reactivity and potential reaction pathways for this compound. By analyzing vast datasets of chemical reactions, ML algorithms can identify promising synthetic routes and reaction conditions, thereby reducing the number of experiments required and accelerating the discovery of new transformations. For instance, AI models are being developed to predict the rate constants of atmospheric reactions of volatile organic compounds, a similar approach could be applied to predict the reactivity of this fluorinated alcohol. copernicus.org

Table 2: Potential Applications of AI/ML in the Study of this compound

| Application Area | AI/ML Tool | Predicted Outcome |

| Property Prediction | Quantitative Structure-Property Relationship (QSPR) models | Lipophilicity, solubility, metabolic stability. |

| Synthesis Planning | Retrosynthesis prediction algorithms | Novel and efficient synthetic routes. |

| Reactivity Prediction | Reaction outcome prediction models | Feasibility and products of new chemical transformations. |

Potential for Enabling New Synthetic Strategies

Fluorinated building blocks are highly valuable in organic synthesis as they allow for the efficient introduction of fluorine into larger, more complex molecules. beilstein-journals.orgresearchgate.net this compound, with its unique combination of functional groups, has the potential to be a versatile building block for the synthesis of novel fluorinated compounds.

The primary alcohol can be readily converted into a variety of other functional groups, such as halides, azides, or alkynes, which can then be used in a wide range of coupling reactions. The presence of the vicinal difluoro groups in the resulting building blocks would allow for the synthesis of molecules with unique steric and electronic properties.

For example, derivatives of this compound could be used in the synthesis of new agrochemicals, where the presence of fluorine is often associated with enhanced biological activity. researchgate.net Similarly, in medicinal chemistry, this building block could be used to create novel drug candidates with improved pharmacokinetic properties. nih.gov The development of efficient methods to incorporate this building block into larger molecules will be a key area of future research. This will likely involve the exploration of various cross-coupling reactions and other modern synthetic methodologies. uni-muenchen.de

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 2,3-difluoro-2,3-dimethylbutan-1-ol, and how do they compare in terms of yield and purity?

- Methodological Answer : The synthesis of structurally similar alcohols, such as 2,3-dimethylbutan-1-ol, involves alkylation and reduction steps. For fluorinated analogs, fluorination reagents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor® can replace hydroxyl groups with fluorine atoms. For example, Metzger and Isbell's method (1964) for synthesizing 2,3-dimethylbutan-1-ol via Grignard reactions could be adapted by introducing fluorine at the 2,3-positions using selective fluorination . Key considerations include steric hindrance from methyl groups and optimizing reaction conditions (temperature, solvent polarity) to minimize side products. Yield and purity can be assessed via GC-MS or NMR, with typical yields for fluorinated alcohols ranging from 50–70% depending on substrate complexity .

Q. How can researchers characterize the physicochemical properties of this compound experimentally?

- Methodological Answer : Key properties include boiling/melting points, logP (lipophilicity), and solubility. Differential Scanning Calorimetry (DSC) determines thermal stability, while vapor pressure can be measured using static or dynamic methods. LogP values are derived experimentally via shake-flask partitioning (octanol/water system) or predicted via QSPR models . For fluorinated alcohols, polar interactions and hydrogen-bonding capacity are critical; IR spectroscopy can identify O-H and C-F stretching frequencies (e.g., 3300–3500 cm⁻¹ for O-H and 1000–1400 cm⁻¹ for C-F) .

Q. What safety protocols are essential for handling fluorinated alcohols like this compound?

- Methodological Answer : Fluorinated alcohols may release toxic HF under decomposition. Use fume hoods, nitrile gloves, and flame-resistant lab coats. In case of skin/eye exposure, rinse with water for 15 minutes and consult medical assistance. Store in sealed containers under inert gas (N₂/Ar) to prevent moisture absorption and degradation .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : The geminal dimethyl and fluorine groups create significant steric hindrance and electron-withdrawing effects, slowing SN2 reactions. Computational studies (e.g., DFT) can map transition-state geometries and activation energies. For example, fluorine's electronegativity increases the electrophilicity of adjacent carbons but steric bulk from methyl groups may dominate, favoring elimination over substitution. Kinetic studies under varying temperatures and solvents (e.g., DMSO vs. THF) can quantify these effects .

Q. What strategies resolve contradictions in reported spectroscopic data for fluorinated alcohols?

- Methodological Answer : Discrepancies in NMR or IR spectra may arise from impurities (e.g., residual solvents) or tautomerism. Use high-field NMR (500+ MHz) with deuterated solvents (CDCl₃, DMSO-d₆) to enhance resolution. For ¹⁹F NMR, reference compounds (e.g., CFCl₃) standardize chemical shifts. Cross-validate with mass spectrometry (HRMS) and X-ray crystallography if crystalline derivatives are obtainable .

Q. How can QSPR models predict the environmental fate of this compound?

- Methodological Answer : Develop QSPR models using descriptors like molecular weight, logP, and topological polar surface area (TPSA). Training datasets can include biodegradation rates (e.g., OECD 301 tests) and toxicity endpoints (e.g., EC₅₀ for Daphnia magna). For fluorinated compounds, fluorine’s electronegativity and bond strength may reduce biodegradability, requiring specialized microbial consortia for remediation studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.